![molecular formula C11H17NO2 B14458035 4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine CAS No. 70309-31-8](/img/structure/B14458035.png)
4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methyl-7-oxabicyclo[410]hept-2-en-2-yl)morpholine is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine typically involves multiple steps. One common method starts with the preparation of 6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-one, which is then reacted with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired selectivity and yield .
Análisis De Reacciones Químicas
4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides
Aplicaciones Científicas De Investigación
4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine can be compared with other similar compounds, such as:
6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-one: This compound shares a similar bicyclic structure but lacks the morpholine ring.
7-Oxabicyclo[4.1.0]heptane derivatives: These compounds have variations in the substituents on the bicyclic ring, leading to different chemical and biological properties
The uniqueness of 4-(6-Methyl-7-oxabicyclo[41
Propiedades
Número CAS |
70309-31-8 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
4-(6-methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine |
InChI |
InChI=1S/C11H17NO2/c1-11-4-2-3-9(10(11)14-11)12-5-7-13-8-6-12/h3,10H,2,4-8H2,1H3 |
Clave InChI |
BIXUNQJLSFJIAT-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC=C(C1O2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


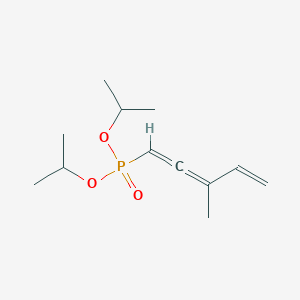
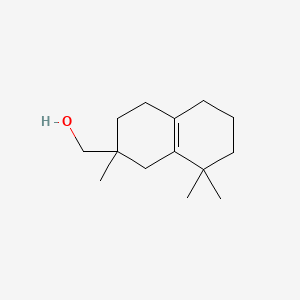
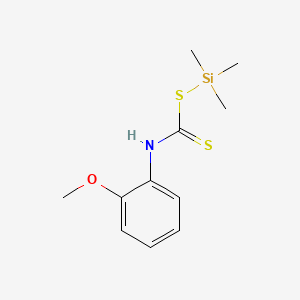
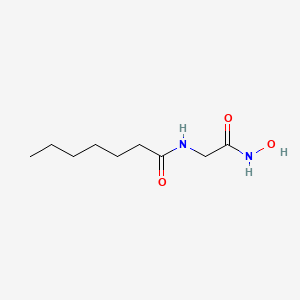

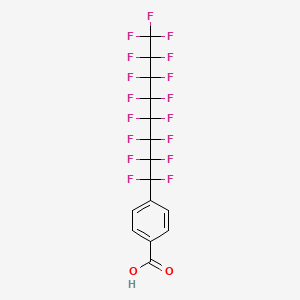
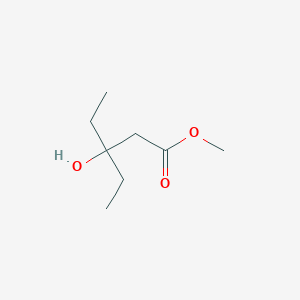

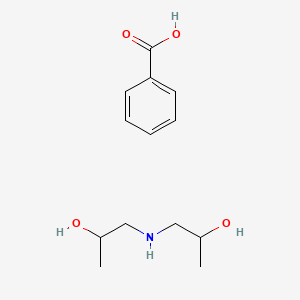
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
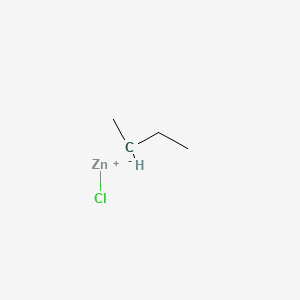
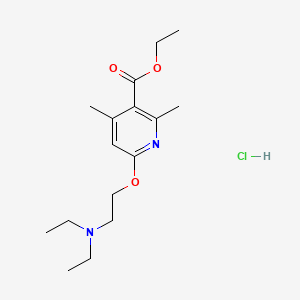
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
